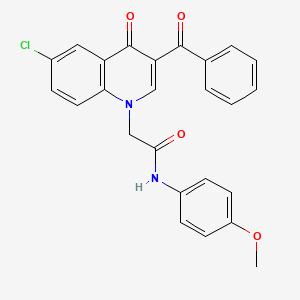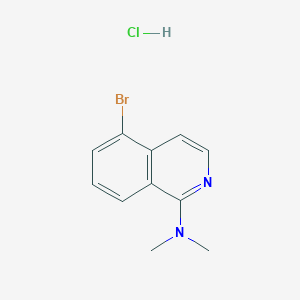![molecular formula C18H13N3O3S B2863519 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acrylamide CAS No. 1173316-70-5](/img/structure/B2863519.png)
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acrylamide is a useful research compound. Its molecular formula is C18H13N3O3S and its molecular weight is 351.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Catalysis
This compound is part of research efforts aimed at enhancing cross-coupling reactions, particularly in the synthesis of heterocyclic compounds, which are crucial for pharmaceuticals and materials science. For instance, research by Melzig, Metzger, and Knochel (2010) discusses the Ni-catalyzed cross-coupling reactions of thiomethyl-substituted N-heterocycles, highlighting the utility of similar compounds in creating complex organic structures efficiently at room temperature (Melzig, Metzger, & Knochel, 2010).
Antimicrobial and Insecticidal Agents
Compounds with structures related to "(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acrylamide" have shown promise as antimicrobial and insecticidal agents. Research conducted by Soliman et al. (2020) explores the synthesis of novel biologically active heterocyclic compounds incorporating a sulfonamide-bearing thiazole moiety, demonstrating potent toxic effects against certain pests (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).
Electrochromics and Materials Science
In materials science, derivatives of this compound are explored for their potential in developing new materials with unique properties, such as fast-switching electrochromic polymers. Ming et al. (2015) investigated thiadiazolo[3,4-c]pyridine-based donor-acceptor-type electrochromic polymers, which demonstrated advantageous properties for applications in smart windows and displays (Ming, Zhen, Lin, Zhao, Xu, & Lu, 2015).
Biomedical Research
In the biomedical field, the related structural motifs are part of ongoing research into developing compounds with selective biological activities. For example, the study on vascular endothelial growth factor receptor-2 (VEGFR-2) inhibition by Borzilleri et al. (2006) showcases the application of related compounds in targeting specific pathways involved in cancer and other diseases (Borzilleri, Bhide, Barrish, D’arienzo, Derbin, Fargnoli, Hunt, Jeyaseelan, Kamath, Kukral, Marathe, Mortillo, Qian, Tokarski, Wautlet, Zheng, & Lombardo, 2006).
Luminescence and Coordination Chemistry
Research into the luminescence properties of metal-organic frameworks (MOFs) incorporating acrylamide compounds reveals potential applications in sensing, imaging, and light-emitting devices. A study by Sun et al. (2012) on carboxylate-assisted acylamide metal–organic frameworks illustrates this application, emphasizing the structural diversity and functional potential of these materials (Sun, Huang, Tian, Song, Zhu, Yuan, Xu, Luo, Liu, Feng, & Luo, 2012).
Propiedades
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S/c22-17(6-4-12-3-5-15-16(8-12)24-11-23-15)21-18-20-14(10-25-18)13-2-1-7-19-9-13/h1-10H,11H2,(H,20,21,22)/b6-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWBSPPOZPVWBX-XQRVVYSFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[2.1.0]pentan-5-amine;4-methylbenzenesulfonic acid](/img/structure/B2863441.png)


![2-[1-(5-Bromofuran-2-carbonyl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2863446.png)
![6-Isopropyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2863447.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetate](/img/structure/B2863450.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-allyloxalamide](/img/structure/B2863451.png)


![(Z)-3-[5-Chloro-1-[(4-chlorophenyl)methyl]-3-methylpyrazol-4-yl]-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2863457.png)
![1-[(E)-2-Phenylethenyl]sulfonyl-2,3-dihydropyrido[2,3-b][1,4]oxazine](/img/structure/B2863458.png)
![1-((3-fluorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2863459.png)
